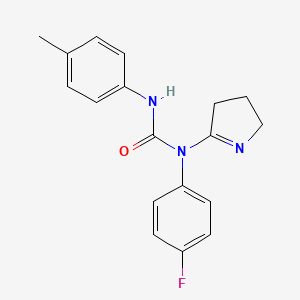

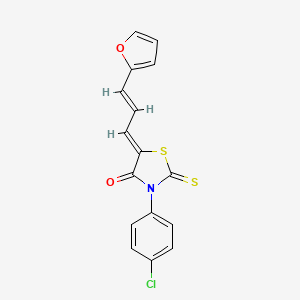

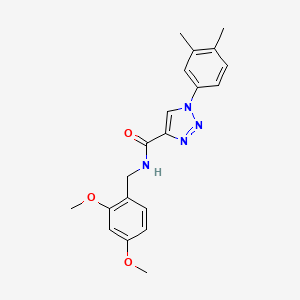

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea, also known as PF-562271, is a small molecule inhibitor that targets focal adhesion kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, including cell adhesion, migration, and proliferation. FAK overexpression has been associated with various types of cancer, making it an attractive target for cancer therapy.

科学的研究の応用

Synthesis and Metabolic Applications

The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea is involved in the synthesis and stereochemical determination of active metabolites in pharmaceutical research, particularly as a potent PI3 kinase inhibitor. This research highlights its application in the stereoselective synthesis of metabolites, demonstrating its potential in drug development processes. The stereochemistry of active metabolites is crucial for their efficacy, and such compounds can be used to investigate the metabolic pathways and pharmacokinetics of drug candidates (Chen et al., 2010).

Anion Binding and Sensing

Acyclic molecules containing ureas, among them pyrrole derivatives, have been shown to be effective in anion binding. These compounds serve as selective anion-binding agents, with applications ranging from molecular recognition to sensor development. Their ability to form complexes with anions is leveraged in the design of sensors and devices for detecting specific anions in various environments, underscoring their versatility in chemical sensing technologies (Gale, 2006).

Nonlinear Optical Materials

Pyrrole-based organic compounds have been investigated for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. These materials can be used in the development of optical switches, modulators, and other devices that require materials with high nonlinear optical responses. The synthesis and characterization of such pyrrole derivatives contribute to the advancement of materials science, particularly in the creation of novel materials for optical and electronic applications (Kwon et al., 2008).

Corrosion Inhibition

Research has explored the use of pyrrole derivatives in the field of corrosion inhibition, particularly for protecting metals and alloys in acidic environments. These compounds exhibit potential as corrosion inhibitors, offering a protective layer that can significantly reduce the rate of corrosion. This application is particularly relevant in industrial settings where metal corrosion poses operational and safety risks. The understanding of how these compounds interact with metal surfaces and inhibit corrosion contributes to the development of more effective corrosion prevention strategies (Lgaz et al., 2020).

Photophysical Studies

Pyrrole derivatives are also of interest in photophysical studies for understanding the behavior of organic compounds under light. These studies provide insights into the electronic and structural dynamics of molecules, which are essential for the development of photonic devices, light-emitting diodes, and sensors. The interaction of these compounds with light and their photophysical properties can lead to innovations in materials science and photonic technology (Banerjee et al., 2008).

特性

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O/c1-13-4-8-15(9-5-13)21-18(23)22(17-3-2-12-20-17)16-10-6-14(19)7-11-16/h4-11H,2-3,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLZFNHMJHGLNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(p-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

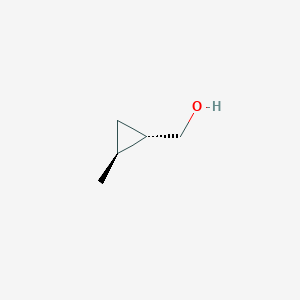

![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)

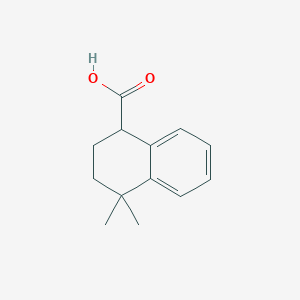

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)

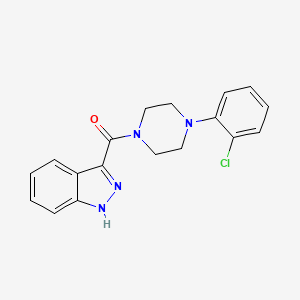

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2581188.png)

![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)